Cas no 4984-01-4 (3,7-Dimethyl-1-octene)

3,7-Dimethyl-1-octene is a branched unsaturated hydrocarbon with the molecular formula C₁₀H₂₀. As a monounsaturated alkene, it features a terminal double bond, making it a reactive intermediate in organic synthesis and industrial applications. Its branched structure contributes to lower crystallinity and enhanced solubility in nonpolar solvents compared to linear alkenes. This compound is commonly utilized in the production of fragrances, lubricant additives, and specialty polymers due to its ability to undergo reactions such as hydroformylation, polymerization, and hydrogenation. Its stability and well-defined reactivity profile make it a valuable building block in fine chemical synthesis.
3,7-Dimethyl-1-octene structure
3,7-Dimethyl-1-octene structure
Product Name:3,7-Dimethyl-1-octene
CAS No:4984-01-4
MF:C10H20
MW:140.265803337097
CID:330444
PubChem ID:57650037
Update Time:2025-05-19

3,7-Dimethyl-1-octene Chemical and Physical Properties

Names and Identifiers

    • 1-Octene, 3,7-dimethyl-
    • 3,7-DIMETHYL-1-OCTENE
    • 1-Octene,3,7-dimethyl
    • 1-Octene,7-dimethyl
    • 2,6-Dimethyl-7-octene
    • 3,7-dimethyl-oct-1-ene
    • Diisoamylene
    • EINECS 225-635-2
    • 3,7-Dimethyl-1-octene, >=97.0% (GC)
    • 1-Octene,7-dimethyl-
    • NSC157589
    • NSC-157589
    • FT-0691481
    • DTXSID30871109
    • NS00045767
    • 3,7-Dimethyloct-1-ene
    • 3,7-dimethyloctene
    • NSC 157589
    • AKOS025293916
    • 4984-01-4
    • DTXCID80818781
    • (+/-)-3,7-Dimethyl-1-octene; 2,6-Dimethyl-7-octene; 3,7-Dimethyloct-1-ene; NSC 157589
    • DB-262002
    • 3,7-Dimethyl-1-octene
    • MDL: MFCD00042868
    • Inchi: 1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3
    • InChI Key: KSXTZYRIJKDCEA-UHFFFAOYSA-N
    • SMILES: C(CC(C=C)C)CC(C)C

Computed Properties

  • Exact Mass: 140.15700
  • Monoisotopic Mass: 140.157
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 82
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 4.6

Experimental Properties

  • Color/Form: No data available
  • Density: 0.733 g/mL at 20 °C(lit.)
  • Melting Point: -56.93°C (estimate)
  • Boiling Point: 154-156 °C(lit.)
  • Flash Point: Fahrenheit: 125.6 ° f
    Celsius: 52 ° c
  • Refractive Index: n20/D 1.417
  • Solubility: Chloroform (Sparingly), Methanol (Slightly)
  • PSA: 0.00000
  • LogP: 3.63480
  • Vapor Pressure: Not available

3,7-Dimethyl-1-octene Security Information

3,7-Dimethyl-1-octene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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¥729.01 2023-12-06
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$ 57.00 2023-09-07
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$81.00 2023-05-18
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$ 98.00 2023-09-07
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3,7-Dimethyl-1-octene Related Literature

Additional information on 3,7-Dimethyl-1-octene

Introduction to 3,7-Dimethyl-1-octene (CAS No. 4984-01-4) and Its Emerging Applications in Modern Chemistry

3,7-Dimethyl-1-octene, identified by the Chemical Abstracts Service Number (CAS No.) 4984-01-4, is a significant organic compound that has garnered considerable attention in the field of synthetic chemistry and industrial applications. This linear alkene, characterized by its two methyl groups at the 3rd and 7th carbon positions, exhibits unique structural and chemical properties that make it a valuable intermediate in various chemical processes. The compound's molecular formula, C10H20, underscores its aliphatic nature and its potential role in polymerization reactions, fragrance synthesis, and as a precursor in pharmaceutical manufacturing.

The significance of 3,7-Dimethyl-1-octene lies not only in its structural versatility but also in its reactivity, which allows for diverse functionalization strategies. In recent years, advancements in catalytic processes have enabled more efficient and selective transformations of this compound, opening new avenues for its utilization. For instance, the development of metathesis catalysts has facilitated the synthesis of higher-value derivatives from 3,7-Dimethyl-1-octene, such as conjugated dienes and polyenes, which are crucial in material science applications.

One of the most compelling aspects of 3,7-Dimethyl-1-octene is its role in the production of specialty chemicals. Researchers have leveraged its double bond for the synthesis of monomers used in elastomers and polymers. The introduction of functional groups through controlled reactions with 3,7-Dimethyl-1-octene has led to materials with enhanced thermal stability and mechanical strength. These developments are particularly relevant in industries requiring high-performance materials, such as aerospace and automotive sectors.

In the realm of pharmaceuticals, 3,7-Dimethyl-1-octene has emerged as a key intermediate in the synthesis of bioactive molecules. Its structural framework can be modified to produce compounds with specific biological activities. For example, researchers have utilized derivatives of 3,7-Dimethyl-1-octene to develop novel anti-inflammatory agents by incorporating heterocyclic structures into the molecular backbone. The compound's ability to undergo regioselective reactions makes it an attractive candidate for drug discovery programs aimed at targeting complex biological pathways.

The environmental impact of utilizing 3,7-Dimethyl-1-octene has also been a focus of recent studies. Green chemistry principles have guided efforts to optimize synthetic routes for this compound to minimize waste and energy consumption. For instance, biocatalytic methods have been explored as sustainable alternatives to traditional chemical synthesis. These approaches not only reduce the environmental footprint but also enhance the scalability of processes involving 3,7-Dimethyl-1-octene, making it more viable for large-scale industrial applications.

The future prospects for 3,7-Dimethyl-1-octene are promising, with ongoing research exploring its potential in renewable energy storage solutions. Its high energy density and compatibility with existing polymer matrices make it a candidate for advanced battery electrolytes and solid-state electrodes. Additionally, the compound's role in producing bio-based chemicals aligns with global initiatives to transition toward sustainable manufacturing practices.

In summary,3,7-Dimethyl-1-octene (CAS No. 4984-01-4) is a versatile compound with far-reaching implications across multiple industries. Its unique chemical properties and reactivity have positioned it as a cornerstone in synthetic chemistry research. As advancements continue to emerge in catalysis and green chemistry,3,7-Dimethyl-1-octene is poised to play an even more significant role in shaping the future of chemical manufacturing and innovation.

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